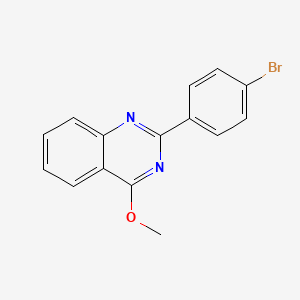
2-(4-bromophenyl)-4-methoxyquinazoline
Overview
Description
2-(4-bromophenyl)-4-methoxyquinazoline, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s for the treatment of metabolic and cardiovascular diseases, but it gained popularity in the bodybuilding and athletic communities due to its potential to enhance physical performance. The purpose of
Scientific Research Applications
Microwave-Assisted Cleavage
A study by Fredriksson and Stone-Elander (2002) presented a microwave-enhanced method for rapid demethylation of methyl phenyl ethers. This method was applied to 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), illustrating the feasibility of cleaving methoxy groups and offering a direct route for synthesizing precursor compounds for radiochemical labeling and deprotection of hydroxyl-containing aromatic rings (Fredriksson & Stone-Elander, 2002).
Synthesis of Key Intermediates
Li Rong-dong (2011) synthesized 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for vandetanib, an antagonist of the VEGFR and EGFR. This compound was obtained from 4-hydroxy-3-methoxybenzoic acid in several steps, highlighting its importance in the synthesis of significant pharmacological agents (Li Rong-dong, 2011).
Development of PET Imaging Agents
Chen et al. (2012) synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-bromophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, as potential PET imaging agents for tumor detection. These compounds demonstrated significant tumor accumulation and rapid clearance from muscle and blood in animal models, indicating their potential in cancer imaging (Chen et al., 2012).
Anticancer Agent with High BBB Penetration
Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer agent. This compound exhibited excellent blood-brain barrier penetration and efficacy in cancer models, demonstrating its potential in treating brain-related cancers (Sirisoma et al., 2009).
Rhodium-Catalyzed Synthesis
He et al. (2016) developed a method for synthesizing highly functionalized 4-bromo-1,2-dihydroisoquinolines. They proposed a bromonium ylide as the key intermediate, formed by the intramolecular nucleophilic attack of benzyl bromide on an α-imino rhodium carbene. This study highlights the chemical versatility of bromophenyl compounds in complex organic syntheses (He et al., 2016).
properties
IUPAC Name |
2-(4-bromophenyl)-4-methoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSGUGSMBFAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-methoxyquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)
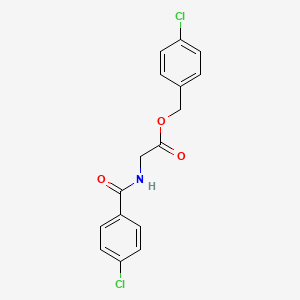


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)
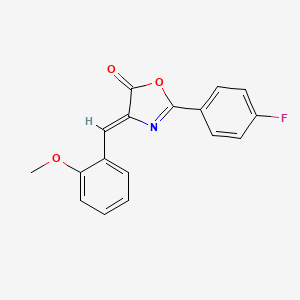
![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

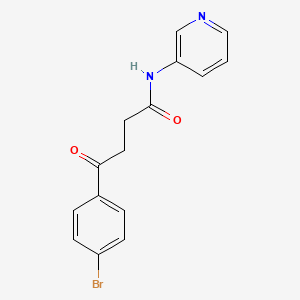
![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
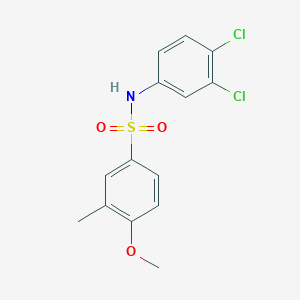
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)